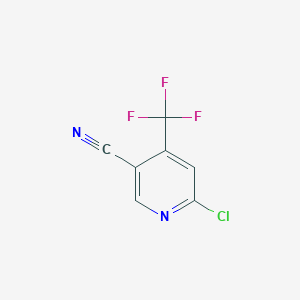

6-Chloro-4-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

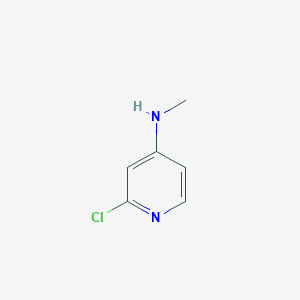

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the CAS Number: 1201187-18-9 . It has a molecular weight of 206.55 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves heating a mixture of 4-(trifluoromethyl)nicotinonitrile 1-oxide and POCl3 at 110 °C for 5 hours . The residue is then taken up in dichloromethane and washed successively with 5% K2CO3 and water . The organic phase is then dried over Na2SO4, filtered, and concentrated to give a mixture of the title compound and this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H . The InChI key is MXQLUANSPBCUGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

1. Regioselective Palladium-Catalyzed Amination

6-Chloro-4-(trifluoromethyl)nicotinonitrile is utilized in highly regioselective C-2 amination processes. Delvare et al. (2011) demonstrated the synthesis of 4-chloro-6-anilino nicotinonitrile compounds through palladium(0) catalyzed amination, highlighting the compound's utility in complex organic synthesis (Delvare, Koza, & Morgentin, 2011).

2. Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System

Coppola and Shapiro (1981) explored the reaction of 2-chloronicotinonitrile with thioureas, resulting in the synthesis of a new ring system, pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine. This study highlights the compound's potential for creating novel heterocyclic systems with potential therapeutic applications (Coppola & Shapiro, 1981).

3. Economical Synthesis of Antimicrobial Intermediates

Mulder et al. (2013) reported a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents. The process emphasized trifluoromethylation using a cost-effective system, demonstrating the compound's relevance in the pharmaceutical industry (Mulder et al., 2013).

4. Development of Antiprotozoal Agents

Ismail et al. (2003) synthesized compounds from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which showed significant in vitro activity against Trypanosoma and Plasmodium falciparum. These findings indicate the compound's potential in developing new treatments for protozoal infections (Ismail et al., 2003).

5. Synthesis of Antimycobacterial Agents

Patel, Chikhalia, and Kumari (2014) developed a strategy to synthesize s-triazine analogs with nicotinonitrile, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This study underscores the potential of this compound in the synthesis of new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is suggested that similar compounds can be used as cs-1r inhibitors , indicating a potential role in the modulation of this receptor.

Mode of Action

Given its potential role as a CS-1R inhibitor , it may interact with this receptor, leading to changes in cellular signaling

Pharmacokinetics

It is suggested to have high gi absorption and is considered bbb permeant . It is also not a P-gp substrate and has a Log Po/w (iLOGP) of 1.54, indicating some degree of lipophilicity .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact its stability.

Eigenschaften

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLUANSPBCUGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

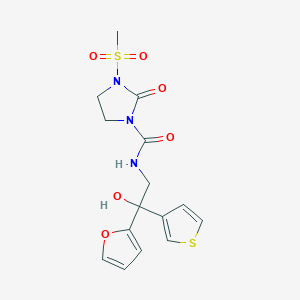

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

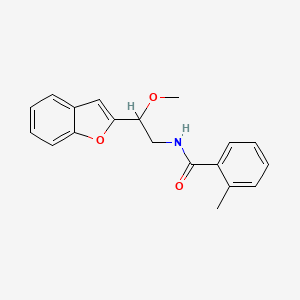

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

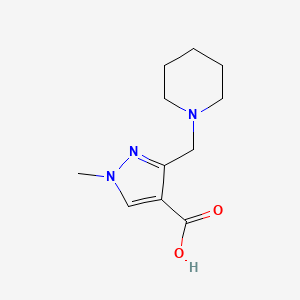

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411627.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2411631.png)